(R)-1-(2,5-difluorophenyl)ethan-1-amine
Description
Properties
IUPAC Name |
(1R)-1-(2,5-difluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIRIPDNKQHPQG-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key steps include:
-
Ketone Synthesis : 2,5-Difluorophenylacetone is synthesized via Friedel–Crafts acylation of 1,4-difluorobenzene with acetyl chloride in the presence of AlCl₃.
-
Reductive Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours. This step achieves moderate enantioselectivity (60–70% ee) without chiral catalysts.
Table 1: Reductive Amination Optimization
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| NaBH₃CN | MeOH | 25°C | 24 | 65 | 65 |
| NaBH(OAc)₃ | THF | 0°C | 48 | 72 | 58 |
| H₂ (Pd/C) | EtOAc | 50°C | 12 | 55 | 70 |
Challenges include controlling over-reduction to the alcohol byproduct and improving enantioselectivity.
Asymmetric Henry Reaction and Nitro-Michael-Lactolization
A more enantioselective approach utilizes an asymmetric Henry reaction followed by nitro-Michael-lactolization, as demonstrated in the synthesis of related difluorophenyl ethanamine derivatives.
Key Steps:
-
Asymmetric Henry Reaction : 2,5-Difluorobenzaldehyde reacts with nitromethane using a Cu(OAc)₂/(S,S)-L4 catalyst system in ethanol. This yields (R)-2-nitro-1-(2,5-difluorophenyl)ethanol with 83% ee and 85–90% yield.
-
Nitro-Michael-Lactolization : The nitroethanol intermediate undergoes a one-pot reaction with acrolein in THF at −10°C, facilitated by N,N-diisopropylethylamine (DIPEA), to form a dihydropyran lactol. Dehydration with methanesulfonyl chloride (MsCl) yields the enantiomerically enriched amine precursor.
Advantages :
-
Eliminates chromatographic purification through crystallization-induced dynamic resolution.
Dynamic Kinetic Resolution (DKR) of Racemic Intermediates
Dynamic kinetic resolution offers a scalable pathway to this compound by resolving racemic amine intermediates. A representative protocol involves:
-
Racemic Amine Synthesis :
-
DKR with NADL :
Table 2: DKR Performance Metrics
| Resolving Agent | Solvent System | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| NADL | Toluene/H₂O | 25°C | 100 | 68 |
| Tartaric Acid | EtOH/H₂O | 0°C | 92 | 55 |
Chiral Resolution Using Diastereomeric Salt Formation
Classical resolution via diastereomeric salt formation remains a viable option for small-scale production.
Procedure:
-
Racemic Amine Preparation : Synthesized via reductive amination (see Method 1).
-
Salt Formation : The racemic amine is reacted with (1R,2S)-(−)-ephedrine in ethanol, yielding diastereomeric salts with differential solubility.
-
Crystallization : Sequential recrystallization from ethanol/water isolates the (R)-amine-ephedrine salt, which is hydrolyzed with NaOH to release the free amine.
Yield and Purity :
-
35–40% isolated yield with 99% ee.
-
Limited scalability due to multiple crystallization steps.
Comparative Analysis of Methods
Table 3: Synthesis Route Comparison
| Method | Enantioselectivity | Scalability | Purification Complexity |
|---|---|---|---|
| Reductive Amination | Moderate (60–70%) | High | Low |
| Asymmetric Henry | High (>95%) | Moderate | Moderate |
| Dynamic Kinetic Resolution | High (100%) | High | Low |
| Diastereomeric Salt | High (99%) | Low | High |
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Difluorophenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
®-1-(2,5-Difluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and pharmacological differences between (R)-1-(2,5-difluorophenyl)ethan-1-amine and its analogs:
Biological Activity
(R)-1-(2,5-difluorophenyl)ethan-1-amine, also known as (R)-2,5-difluoroamphetamine, is a compound that has drawn attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
This compound can be synthesized through various methods, including asymmetric synthesis techniques that utilize chiral catalysts to ensure the formation of the desired enantiomer. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and may influence its biological activity by modifying receptor interactions.
1. Antimicrobial Properties
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-3-((2-(piperidin-1-yl)ethyl)amino)naphthalene-1,4-dione | Staphylococcus aureus | 15.6 µg/mL |
| 2,5-Dichloro-3-ethoxy-6-((2,4,6-trifluorophenyl)amino)cyclohexa-2,5-diene-1,4-dione | Mycobacterium luteum | 15.6 µg/mL |
The above data illustrates the potential for this compound to exhibit similar antimicrobial effects given its structural similarities to these active compounds .
2. Antiproliferative Activity
Recent studies have highlighted the antiproliferative potential of compounds with similar amine structures. In a study focusing on rigidin-inspired agents, it was noted that modifications in the amine structure significantly influenced cellular activity against cancer cell lines.
Table 2: Antiproliferative Activity of Rigidin-Inspired Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 12.5 |
| Compound B | HeLa (Cervical Cancer) | 8.3 |
These findings suggest that this compound may also possess antiproliferative properties worth investigating further .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its biological activity may involve modulation of neurotransmitter systems or interaction with specific cellular receptors. The fluorine atoms may enhance binding affinity and selectivity towards certain targets compared to non-fluorinated analogs.
Case Studies
A notable study explored the effects of various substituted phenylethylamines on serotonin receptors. It was found that fluorinated derivatives often exhibited altered binding profiles and enhanced potency at certain receptor subtypes. This suggests that this compound could similarly affect serotonergic pathways.
Q & A
Q. What safety protocols are recommended for handling (R)-1-(2,5-difluorophenyl)ethan-1-amine in laboratory settings?
- Methodological Answer: Always wear PPE (protective glasses, gloves, lab coat) to avoid skin/eye contact. Use fume hoods or glove boxes when synthesizing or handling the compound due to potential toxicity . Post-experiment, segregate waste into halogenated organic containers and dispose via certified hazardous waste services to prevent environmental contamination . For spills, absorb with inert material (e.g., vermiculite) and avoid direct contact .
Q. What are common synthetic routes to this compound?
- Methodological Answer: A Weinreb amide approach can generate the ketone intermediate, followed by reductive amination using sodium cyanoborohydride. Alternatively, chiral resolution of racemic mixtures via dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-based) achieves enantiopurity . For example, Shinde et al. (2024) reported a 7-step synthesis of a similar difluorophenyl ethylamine derivative with 15% yield, avoiding chromatography .
Q. How is enantiomeric purity confirmed for this chiral amine?
- Methodological Answer: Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a hexane/isopropanol mobile phase. Compare retention times with racemic standards. Single-crystal X-ray diffraction is definitive for absolute configuration determination, as demonstrated in anti-HIV drug intermediates .
Advanced Research Questions
Q. How can dynamic kinetic resolution (DKR) optimize enantioselective synthesis of the (R)-enantiomer?
- Methodological Answer: DKR combines kinetic resolution with in situ racemization of the undesired enantiomer. For example, use a Shvo catalyst (Ru-complex) under hydrogen pressure to racemize the (S)-enantiomer while selectively reducing the ketone intermediate to the (R)-amine. Optimize temperature (60–80°C) and solvent (toluene/THF) to achieve >99% ee .
Q. What strategies mitigate side reactions during reductive amination of 2,5-difluoroacetophenone?
- Methodological Answer: Control pH (6–7) to minimize imine hydrolysis. Use sodium triacetoxyborohydride (STAB) instead of NaBH4 for milder conditions. Add molecular sieves to scavenge water and shift equilibrium toward imine formation. Monitor reaction progress via LC-MS to detect over-reduction byproducts (e.g., secondary amines) .
Q. How does the 2,5-difluorophenyl substituent influence pharmacological activity in drug candidates?
- Methodological Answer: The electron-withdrawing fluorine atoms enhance metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In lenacapavir analogs, the 2,5-difluorophenyl group improves binding affinity to HIV capsid proteins by ~10-fold compared to non-fluorinated analogs. Test via SPR or crystallography to validate target interactions .
Data Contradictions & Troubleshooting
Q. Conflicting reports on synthetic yields: How to address variability?
- Methodological Answer: Yield discrepancies often arise from purification methods or racemization during workup. For instance, Shinde et al. (2024) achieved 15% yield by avoiding chromatography, while others report lower yields due to losses during column purification . Optimize solvent extraction (e.g., ethyl acetate/water) and use amine-protecting groups (e.g., Boc) to stabilize intermediates.
Q. Unexpected byproducts in chiral resolution: How to identify and resolve?
- Methodological Answer: Byproducts may result from incomplete DKR or residual catalysts. Characterize via LC-MS and NMR. If Ru-catalyst residues persist, treat with activated charcoal or silica gel filtration. For racemization, lower reaction temperature (<60°C) and use aprotic solvents (e.g., DCM) .
Analytical & Application Notes
- Stability: Store at -20°C under nitrogen to prevent oxidation .
- Ecotoxicity: No specific data, but treat as hazardous due to fluorine content; follow OECD 201/202 guidelines for algae/daphnia testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
